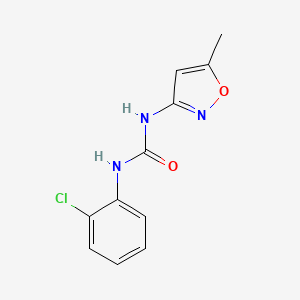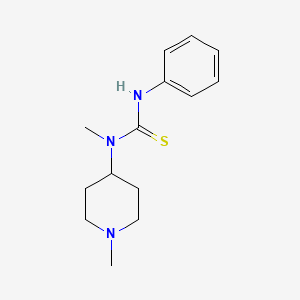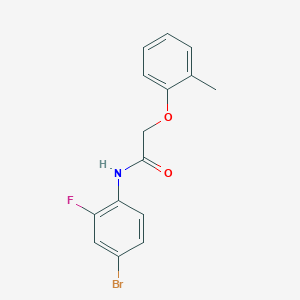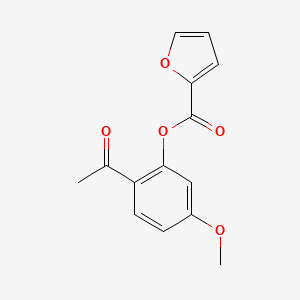
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPTA is a triazole-based compound that has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In plant growth regulation, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to enhance plant growth by increasing the activity of antioxidant enzymes and regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have both biochemical and physiological effects. In biochemical studies, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In physiological studies, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to enhance plant growth and increase crop yield by regulating the expression of genes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its easy synthesis method, stability, and low toxicity. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also shown promising results in different scientific research fields, which makes it a potential candidate for further studies. However, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has some limitations, including its low solubility in water, which can limit its application in some experiments. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine also requires further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further studied as a potential anticancer agent, anti-inflammatory, and analgesic. In agriculture, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further tested as a plant growth regulator to increase crop yield and enhance plant growth. In material science, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis. Further studies are also required to fully understand the mechanism of action and potential side effects of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Conclusion
In conclusion, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a triazole-based compound that has shown promising results in scientific research. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been synthesized using different methods and has potential applications in different fields, including medicinal chemistry, agriculture, and material science. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have anti-inflammatory and analgesic effects, inhibit the proliferation of cancer cells, and enhance plant growth. Although 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has some limitations, it has several advantages for lab experiments, including its easy synthesis method, stability, and low toxicity. Further studies are required to fully understand the mechanism of action and potential side effects of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, and to explore its potential applications in different fields.
Méthodes De Synthèse
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be synthesized using different methods, including the reaction of 3-pyridinylhydrazine with phenoxyacetic acid in the presence of triethylamine and acetic anhydride. Another method involves the reaction of 3-pyridinylhydrazine with phenoxyacetyl chloride in the presence of triethylamine and dichloromethane. These methods have been reported in scientific literature and have shown good yields of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Applications De Recherche Scientifique
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in different fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have anti-inflammatory and analgesic effects. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been tested as a plant growth regulator, and it has shown promising results in promoting plant growth and increasing crop yield. In material science, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been used as a ligand in the synthesis of metal complexes, which have shown potential applications in catalysis.
Propriétés
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-18-14(11-5-4-8-17-9-11)19-20(15)13(21)10-22-12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSPPXHNCARFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)


![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)



![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)

![4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5868905.png)